molecular formula C10H7N3 B3036509 3-Aminoquinoline-8-carbonitrile CAS No. 347146-19-4

3-Aminoquinoline-8-carbonitrile

Cat. No.: B3036509
CAS No.: 347146-19-4
M. Wt: 169.18 g/mol
InChI Key: ZSTSAMJBZLEZOA-UHFFFAOYSA-N
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Description

3-Aminoquinoline-8-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amino group at the 3-position and a cyano group at the 8-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoline-8-carbonitrile typically involves the reaction of 3-aminoquinoline with cyanogen bromide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained around 0-5°C to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and reduce the production time.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoquinoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products:

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-Aminoquinoline-8-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Medicine: Explored for its antimalarial properties, similar to other quinoline derivatives.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 3-Aminoquinoline-8-carbonitrile involves its interaction with cellular components. It is believed to target the mitochondrial membrane, disrupting the electron transport chain and leading to the generation of reactive oxygen species (ROS). This oxidative stress can induce apoptosis in cancer cells. Additionally, it may interfere with DNA binding and inhibit ATP uptake, further contributing to its biological effects .

Comparison with Similar Compounds

    Quinoline-8-carbonitrile: Lacks the amino group at the 3-position, making it less reactive in certain chemical reactions.

    3-Aminoquinoline: Lacks the cyano group at the 8-position, affecting its biological activity.

    8-Aminoquinoline: Similar structure but different substitution pattern, leading to varied biological effects.

Uniqueness: 3-Aminoquinoline-8-carbonitrile is unique due to the presence of both the amino and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-aminoquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-5-8-3-1-2-7-4-9(12)6-13-10(7)8/h1-4,6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTSAMJBZLEZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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